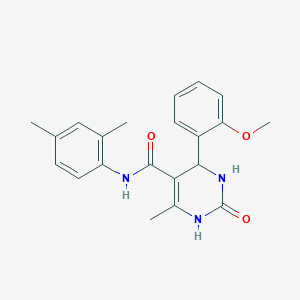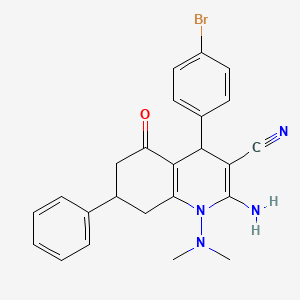![molecular formula C23H27FN4O3 B3961120 1-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane](/img/structure/B3961120.png)
1-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane
Descripción general
Descripción
1-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane, also known as BFE-1224, is a compound that has been studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of 1-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane is not fully understood. However, it has been reported to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. This compound has also been reported to modulate the activity of various neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that regulate mood and behavior. This compound has also been reported to reduce the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane has several advantages and limitations for lab experiments. One advantage is that it has been reported to have a high affinity for its target receptors, which makes it a potent therapeutic agent. Another advantage is that it has been shown to have a low toxicity profile in animal studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its potential side effects.
Direcciones Futuras
For the study of 1-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane include further investigation of its mechanism of action, its potential therapeutic applications in various fields of medicine, and its use as a diagnostic tool for various diseases. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a compound that has been studied for its potential therapeutic applications in various fields of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane has been studied for its potential therapeutic applications in various fields of medicine. It has been reported to have anti-inflammatory, anti-tumor, and anti-depressant effects. This compound has also been studied for its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c24-19-16-22(28(30)31)21(17-20(19)25-10-6-1-2-7-11-25)26-12-14-27(15-13-26)23(29)18-8-4-3-5-9-18/h3-5,8-9,16-17H,1-2,6-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRQQIYRAXLSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,5-dimethylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B3961042.png)

acetyl]amino}benzoate](/img/structure/B3961054.png)

![(3E)-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pent-3-enamide](/img/structure/B3961061.png)
![2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3961071.png)
![2-amino-1-(4-chlorophenyl)-4-[2-(ethylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3961083.png)



![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-1-naphthylbenzenesulfonamide hydrochloride](/img/structure/B3961112.png)
![ethyl 2-[3-(2-furoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3961127.png)
![2-[3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3961134.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3961137.png)